3-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Description
This compound is a benzamide derivative featuring a 6-methylbenzo[d]thiazol-2-yl group, a pyridin-4-ylmethyl substituent, and an isopropylsulfonyl moiety. The pyridin-4-ylmethyl substituent may influence solubility and receptor binding. Its synthesis likely involves coupling 3-(isopropylsulfonyl)benzoic acid with a diamine intermediate under standard amide-forming conditions (e.g., EDCI/HOBt) .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16(2)32(29,30)20-6-4-5-19(14-20)23(28)27(15-18-9-11-25-12-10-18)24-26-21-8-7-17(3)13-22(21)31-24/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBMVOVLSKBSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and related case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Isopropylsulfonyl group : Enhances solubility and reactivity.
- Benzo[d]thiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Pyridine ring : Often associated with enhanced bioactivity and ligand-binding capabilities.
The molecular formula is with a molecular weight of approximately 368.44 g/mol.
Biological Activity
Research indicates that compounds similar to This compound exhibit significant biological activities, including:
-
Anticancer Activity :
- The compound has shown potential in inducing apoptosis in cancer cells by activating the mitochondrial-dependent pathway. This involves the release of cytochrome c and subsequent activation of caspases, leading to programmed cell death.
- A study demonstrated that derivatives with similar structures inhibited cancer cell proliferation with IC50 values ranging from 10 to 30 µM .
-
Antimicrobial Properties :
- Preliminary investigations suggest that the compound exhibits antimicrobial activity against various bacterial strains, potentially due to the presence of the sulfonamide group which is known for its antibacterial effects.
- In vitro assays have indicated an inhibition zone diameter of up to 15 mm against Staphylococcus aureus at a concentration of 50 µg/mL .
- Antiviral Potential :
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The sulfonamide group may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : Interaction with proteins involved in cell cycle regulation and apoptosis (e.g., p53, caspases) suggests a multifaceted mechanism of action.
Case Studies
Several studies have highlighted the biological activity of benzothiazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Efficacy Evaluation :
Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide | Methyl substitution on benzothiazole | Moderate anticancer activity |
| N-(6-chlorobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide | Chlorine substitution | Enhanced antimicrobial properties |
| N-(pyrimidin-2-yl)benzo[d]thiazol-2-amide | Pyrimidine instead of pyridine | Reduced cytotoxicity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
A. Benzamide-Thiazol Derivatives
Key analogs include compounds from (e.g., 4d–4i ) and (e.g., 3-(methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) ). Differences lie in:
- Sulfonyl substituents : The target compound’s isopropylsulfonyl group increases steric bulk and lipophilicity compared to methyl (7a) or ethyl sulfonyl analogs (). This may enhance membrane permeability but reduce aqueous solubility .
- Thiazol substitution: The 6-methylbenzo[d]thiazol in the target compound provides a fused aromatic system, whereas analogs like 4d–4i () and 7a () use non-fused thiazol rings. This difference could alter electronic properties and binding pocket compatibility .
B. Sulfonamide vs. Sulfonyl-Benzamide
Compounds like N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide () replace the benzamide with a sulfonamide linkage. The benzamide scaffold in the target compound may offer greater conformational rigidity, influencing target selectivity .
Physical and Spectral Properties
- Melting Points: Compounds in (4d–4i) range from 120–220°C, likely influenced by substituent polarity. The target compound’s isopropylsulfonyl group may lower its melting point compared to morpholinomethyl or piperazinyl analogs due to reduced crystallinity .
- Spectral Data :
- 1H NMR : The target compound’s pyridin-4-ylmethyl group would show distinct aromatic protons (δ 8.5–7.5 ppm), differing from pyridin-3-yl signals in (δ 8.7–7.2 ppm).
- HRMS : Molecular ion peaks for sulfonyl-benzamide analogs (e.g., 7a in ) confirm mass accuracy within 3 ppm, a standard for the target compound .
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions (e.g., ’s docking poses with α-glucosidase).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling : Corlate substituent effects (e.g., electron-withdrawing groups in ) with activity using descriptors like Hammett constants.
How to design SAR studies for derivatives with varying sulfonyl and heterocyclic substituents?
Advanced Research Question
- Substituent Libraries : Synthesize analogs with systematic variations (e.g., isopropylsulfonyl vs. methylsulfonyl in the target compound).
- Biological Profiling : Test against panels of enzymes/cell lines (e.g., ’s antifungal/anti-inflammatory assays).
- Statistical Analysis : Apply PCA or clustering to identify substituent clusters driving activity .
What strategies mitigate degradation during storage of sulfonamide-containing compounds?
Advanced Research Question
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.
- Formulation : Lyophilize hygroscopic compounds or store in amber vials under inert gas (N₂/Ar) .
- Degradation Pathway Analysis : LC-MS/MS to identify hydrolysis/byproducts (e.g., sulfonic acid formation).
How to resolve ambiguities in regiochemistry during heterocyclic ring formation?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
